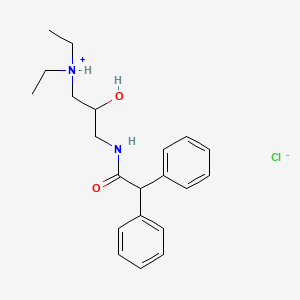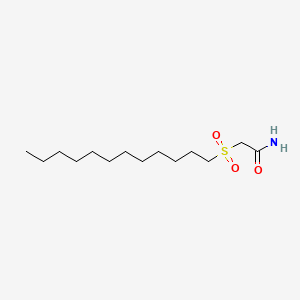![molecular formula C40H40N6O2 B13775681 6,6'-{Octane-1,8-diylbis[azanediyl(6-phenylpyrimidin-2-yl-4-ylidene)]}di(cyclohexa-2,4-dien-1-one) CAS No. 92736-20-4](/img/structure/B13775681.png)
6,6'-{Octane-1,8-diylbis[azanediyl(6-phenylpyrimidin-2-yl-4-ylidene)]}di(cyclohexa-2,4-dien-1-one)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “(6E)-6-[2-[8-[[4-(6-OXO-1-CYCLOHEXA-2,4-DIENYLIDENE)-6-PHENYL-3H-PYRIMIDIN-2-YL]AMINO]OCTYLAMINO]-6-PHENYL-3H-PYRIMIDIN-4-YLIDENE]CYCLOHEXA-2,4-DIEN-1-ONE” is a complex organic molecule characterized by multiple aromatic rings and functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound likely involves multiple steps, including the formation of pyrimidine rings, the introduction of phenyl groups, and the creation of the cyclohexadienone structure. Typical synthetic routes may include:
Cyclization reactions: to form the pyrimidine rings.
Aromatic substitution reactions: to introduce phenyl groups.
Oxidation reactions: to form the cyclohexadienone structure.
Industrial Production Methods
Industrial production of such complex molecules often involves:
Batch processing: with precise control of reaction conditions.
Catalysts: to enhance reaction rates and selectivity.
Purification techniques: such as chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
The compound may undergo various types of chemical reactions, including:
Oxidation: Conversion of functional groups to higher oxidation states.
Reduction: Conversion of functional groups to lower oxidation states.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or chromium trioxide.
Reducing agents: Such as sodium borohydride or lithium aluminum hydride.
Substitution reagents: Such as halogens or nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example:
Oxidation: may yield quinones or other oxidized derivatives.
Reduction: may yield alcohols or amines.
Substitution: may yield halogenated or alkylated derivatives.
Scientific Research Applications
Chemistry
Catalysis: The compound may serve as a catalyst or catalyst precursor in various chemical reactions.
Material Science: It may be used in the development of new materials with unique properties.
Biology
Biological Activity: The compound may exhibit biological activity, such as antimicrobial or anticancer properties.
Medicine
Drug Development: It may be investigated as a potential drug candidate for various diseases.
Industry
Industrial Processes: The compound may be used in industrial processes, such as the synthesis of other complex molecules.
Mechanism of Action
The mechanism by which the compound exerts its effects likely involves interactions with specific molecular targets, such as enzymes or receptors. The pathways involved may include:
Binding to active sites: on enzymes, inhibiting or activating their function.
Interacting with receptors: on cell surfaces, triggering signaling pathways.
Comparison with Similar Compounds
Similar Compounds
(6E)-6-[2-[8-[[4-(6-OXO-1-CYCLOHEXA-2,4-DIENYLIDENE)-6-PHENYL-3H-PYRIMIDIN-2-YL]AMINO]OCTYLAMINO]-6-PHENYL-3H-PYRIMIDIN-4-YLIDENE]CYCLOHEXA-2,4-DIEN-1-ONE: Similar compounds may include other pyrimidine derivatives with aromatic substituents.
Uniqueness
Structural Complexity: The compound’s unique combination of functional groups and aromatic rings sets it apart from simpler molecules.
Properties
CAS No. |
92736-20-4 |
|---|---|
Molecular Formula |
C40H40N6O2 |
Molecular Weight |
636.8 g/mol |
IUPAC Name |
2-[2-[8-[[4-(2-hydroxyphenyl)-6-phenylpyrimidin-2-yl]amino]octylamino]-6-phenylpyrimidin-4-yl]phenol |
InChI |
InChI=1S/C40H40N6O2/c47-37-23-13-11-21-31(37)35-27-33(29-17-7-5-8-18-29)43-39(45-35)41-25-15-3-1-2-4-16-26-42-40-44-34(30-19-9-6-10-20-30)28-36(46-40)32-22-12-14-24-38(32)48/h5-14,17-24,27-28,47-48H,1-4,15-16,25-26H2,(H,41,43,45)(H,42,44,46) |
InChI Key |
JRCMEOAVHMKUDG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=NC(=N2)NCCCCCCCCNC3=NC(=CC(=N3)C4=CC=CC=C4O)C5=CC=CC=C5)C6=CC=CC=C6O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


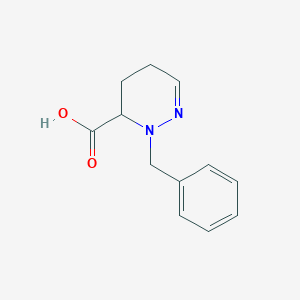
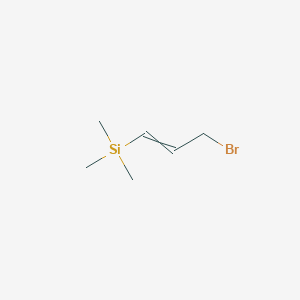
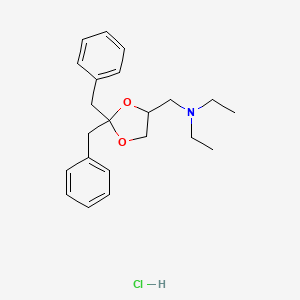
![Octadecanamide, N-(2-aminoethyl)-N-[2-[(1-oxooctadecyl)amino]ethyl]-](/img/structure/B13775621.png)
![[2,6-Dimethyl-4-(methylcarbamoyloxy)phenyl]carbamic acid](/img/structure/B13775626.png)
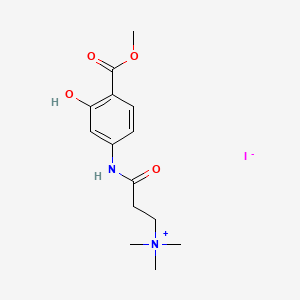
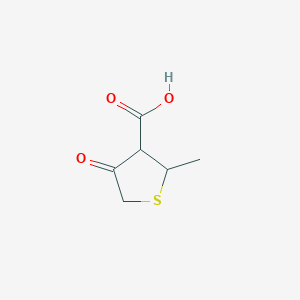

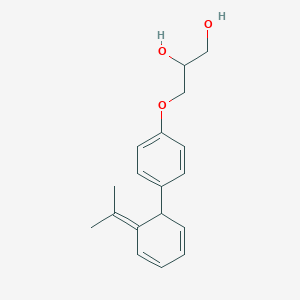
![2-[2-[(1-Oxoallyl)oxy]ethoxy]ethyl N,N-diethyl-beta-alaninate](/img/structure/B13775654.png)
![2,2,5,5-Tetrafluoro-1,4-diazabicyclo[2.2.2]octane](/img/structure/B13775661.png)
